An In-depth Technical Guide to 5-Aza-4'-thio-2'-deoxycytidine: A Potent DNA Methyltransferase 1 Inhibitor
An In-depth Technical Guide to 5-Aza-4'-thio-2'-deoxycytidine: A Potent DNA Methyltransferase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-4'-thio-2'-deoxycytidine (also known as 5-Aza-T-dCyd or NTX-301) is a next-generation, orally bioavailable nucleoside analog that acts as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Its unique chemical structure, featuring a sulfur substitution in the ribose sugar ring, confers a distinct pharmacological profile with an improved therapeutic index compared to earlier DNA hypomethylating agents. This technical guide provides a comprehensive overview of 5-Aza-4'-thio-2'-deoxycytidine, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and an exploration of the signaling pathways it modulates.
Introduction
DNA methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth and proliferation.[5] DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[6][7] Consequently, inhibitors of DNMT1 have emerged as a promising therapeutic strategy for reactivating silenced tumor suppressor genes and restoring normal cellular function.
5-Aza-4'-thio-2'-deoxycytidine is a sulfur-containing deoxycytidine analog designed to be a more effective and less toxic inhibitor of DNMT1 than previous generations of hypomethylating agents like decitabine (5-aza-2'-deoxycytidine).[6][7][8] Its oral bioavailability further enhances its potential as a convenient and effective anti-cancer therapeutic.[3][4]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-Aza-4'-thio-2'-deoxycytidine |
| Synonyms | 5-Aza-T-dCyd, NTX-301 |
| CAS Number | 169514-76-5 |
| Molecular Formula | C₈H₁₂N₄O₃S |
| Molecular Weight | 244.27 g/mol |
Mechanism of Action
The primary mechanism of action of 5-Aza-4'-thio-2'-deoxycytidine involves its incorporation into DNA during replication. Once integrated into the DNA strand, it acts as a suicide inhibitor of DNMT1. The enzyme recognizes the modified cytosine base and attempts to methylate it, leading to the formation of a stable covalent bond between the enzyme and the DNA. This irreversible trapping of DNMT1 depletes the cell of functional enzyme, leading to passive demethylation of the genome during subsequent rounds of DNA replication. The resulting DNA hypomethylation leads to the re-expression of silenced tumor suppressor genes, such as p15, which in turn inhibits cancer cell proliferation.[3][4]
Logical Workflow of 5-Aza-4'-thio-2'-deoxycytidine Action
Caption: Workflow of 5-Aza-4'-thio-2'-deoxycytidine from cellular uptake to antitumor effects.
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of 5-Aza-4'-thio-2'-deoxycytidine
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 0.2[9][10][11] |
| KG1a | Leukemia | 0.06[9][10][11] |
| NCI-H23 | Lung Carcinoma | 4.5[9][10][11] |
| HCT-116 | Colon Carcinoma | 58[9][10][11] |
| IGROV-1 | Ovarian Carcinoma | 36[9][10][11] |
Table 2: In Vivo Efficacy of 5-Aza-4'-thio-2'-deoxycytidine in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome |
| NCI-H23 Lung Tumor Xenografts | 6.7, 10 mg/kg/day; IP; for 9 days | Effective antitumor activity[9] |
| CCRF-CEM Leukemia Tumor Xenografts | 5 mg/kg/day; IP; for 9 days | Decreased DNMT1 levels in tumors[9] |
| HCT-116 Colon Carcinoma Xenograft | 1.5 mg/kg; IP; QD×5, rest and repeat 3 cycles | Modest suppression of tumor growth[9] |
| OVCAR3 Ovarian Tumor Xenograft | 1.5 mg/kg; IP; QD×5, rest and repeat 3 cycles | Modest suppression of tumor growth[9] |
| HL-60 Leukemia Xenografts | - | Minimal antitumor effect[9][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of 5-Aza-4'-thio-2'-deoxycytidine on cancer cell lines.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
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Drug Treatment: Prepare serial dilutions of 5-Aza-4'-thio-2'-deoxycytidine in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug). Incubate for 72-96 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for DNMT1 Depletion
This protocol is used to quantify the depletion of DNMT1 protein in cells treated with 5-Aza-4'-thio-2'-deoxycytidine.
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Cell Lysis: Treat cells with 5-Aza-4'-thio-2'-deoxycytidine at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (diluted according to the manufacturer's instructions) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Murine Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of 5-Aza-4'-thio-2'-deoxycytidine.
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Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
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Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 5-Aza-4'-thio-2'-deoxycytidine via the desired route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule. The control group should receive the vehicle.
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Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for DNMT1, or histological examination).
Signaling Pathways
Re-expression of the tumor suppressor gene p15 (also known as CDKN2B) is a key consequence of DNMT1 inhibition by 5-Aza-4'-thio-2'-deoxycytidine. p15 is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.
p15 Signaling Pathway Leading to Cell Cycle Arrest
Caption: p15-mediated cell cycle arrest initiated by 5-Aza-4'-thio-2'-deoxycytidine.
Upon its re-expression, the p15 protein binds to and inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for phosphorylating the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for the G1 to S phase transition of the cell cycle. This ultimately leads to G1 cell cycle arrest and an inhibition of tumor cell proliferation.[12]
Conclusion
5-Aza-4'-thio-2'-deoxycytidine is a promising novel DNMT1 inhibitor with a distinct chemical structure and a favorable preclinical profile. Its potent and selective mechanism of action, leading to the re-expression of key tumor suppressor genes like p15, results in significant antitumor activity in a range of cancer models. The data presented in this technical guide highlight its potential as a valuable therapeutic agent for the treatment of various malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety in cancer patients.
References
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- 3. Senescence of human skin-derived precursors regulated by Akt-FOXO3-p27KIP1/p15INK4b signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
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- 6. The CDKN2B gene and its putative association with human ageing [genomics.senescence.info]
- 7. [Impact of p16INK4A and p15INK4B on human hepatocellular carcinoma cell proliferation and apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
